tert-Butyl (2-(hydroxymethyl)phenyl)carbamate
Overview
Description
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate: is a chemical compound with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.268 g/mol . It is commonly used in organic synthesis, particularly as a protecting group for amines due to its stability under mild conditions . The compound is also known by other names such as N-Boc-2-aminobenzyl alcohol and 2-Methyl-2-propanyl [2-(hydroxymethyl)phenyl]carbamate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 2-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(hydroxymethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-(tert-butoxycarbonylamino)benzoic acid.
Reduction: Formation of 2-(tert-butoxycarbonylamino)benzylamine.
Substitution: Formation of various substituted benzyl carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is widely used as a protecting group for amines in peptide synthesis. It can be easily removed under acidic conditions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to protect amino groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amines .
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it suitable for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its role as a protecting group helps in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate involves its ability to protect amine groups by forming a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity by protecting reactive amine groups .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
- tert-Butyl (2-(trifluoromethyl)phenyl)carbamate
- tert-Butyl (2-bromobenzyl) (phenyl)carbamate
Uniqueness: tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is unique due to its specific structure, which includes a hydroxymethyl group attached to the phenyl ring. This structural feature provides additional reactivity and versatility in synthetic applications compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAMZZFIHGASEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571072 | |
Record name | tert-Butyl [2-(hydroxymethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164226-32-8 | |
Record name | tert-Butyl [2-(hydroxymethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 164226-32-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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